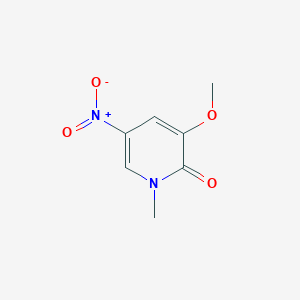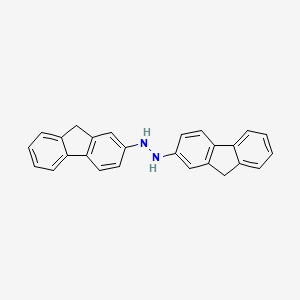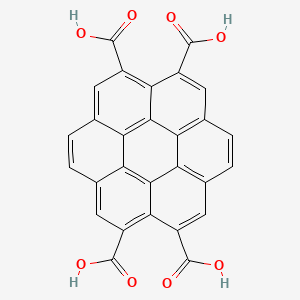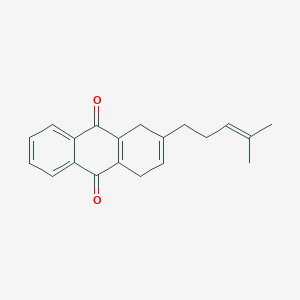
N-Methylpiperidin-3-amineacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylpiperidin-3-amineacetate is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Derivatives of piperidine are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpiperidin-3-amineacetate can be achieved through several methods. One common approach involves the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . Another method includes the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine . This method is advantageous due to its high enantiopurity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using palladium and rhodium catalysts . These methods are designed to be cost-effective and scalable, making them suitable for industrial applications.
化学反応の分析
Types of Reactions
N-Methylpiperidin-3-amineacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions often employ hydrogenation techniques using palladium or rhodium catalysts.
Substitution: Substitution reactions can occur with electrophiles, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) complexes are commonly used for oxidation reactions.
Reducing Agents: Palladium and rhodium catalysts are frequently employed in hydrogenation reactions.
Electrophiles: Various electrophiles can be used in substitution reactions to introduce different functional groups.
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
科学的研究の応用
N-Methylpiperidin-3-amineacetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-Methylpiperidin-3-amineacetate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to act on various biological targets, including enzymes and receptors . The exact mechanism may vary depending on the specific application and the structure of the derivative.
類似化合物との比較
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
3-Aminopiperidine: A derivative of piperidine with an amino group at the third position.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness
N-Methylpiperidin-3-amineacetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its high enantiopurity and efficiency in synthesis make it a valuable compound in both research and industrial applications .
特性
分子式 |
C8H18N2O2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
acetic acid;N-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2.C2H4O2/c1-7-6-3-2-4-8-5-6;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4) |
InChIキー |
RWSQNKGBXQDFBL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CNC1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)







![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
